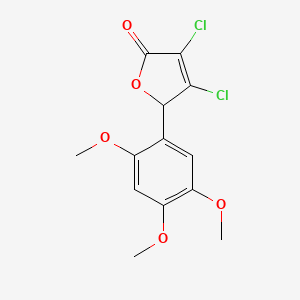

3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one is a synthetic organic compound that belongs to the class of furanones

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,5-trimethoxybenzaldehyde and 3,4-dichlorofuran.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors, automated systems, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

Catalysts: Catalysts like palladium on carbon, platinum, and nickel may be employed to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as drug development and medicinal chemistry.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mecanismo De Acción

The mechanism of action of 3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.

DNA Interaction: The compound could interact with DNA, leading to changes in gene expression and cellular function.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dichlorofuran-2(5H)-one: A related compound with similar structural features.

2,4,5-Trimethoxybenzaldehyde: A precursor used in the synthesis of the target compound.

Other Furanones: Compounds with the furanone core structure, exhibiting diverse chemical properties.

Uniqueness

3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dichloro and trimethoxy substituents may enhance its biological activity and stability compared to other similar compounds.

Actividad Biológica

3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on existing literature and research findings.

- Molecular Formula: C₁₃H₁₂Cl₂O₅

- Molecular Weight: 319.13 g/mol

- CAS Number: 92059-70-6

The compound features a furanone structure with dichlorinated and methoxy-substituted phenyl groups, which may influence its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 12.51 | Induction of apoptosis via ROS |

| 4T1 (Breast) | 13.23 | Cell cycle arrest and apoptosis |

| MRC-5 (Lung) | >200 | Non-cytotoxic to normal cells |

The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal lung cells (MRC-5), indicating a promising therapeutic index for further development against triple-negative breast cancer (TNBC) .

The anticancer effects of this compound are attributed to the generation of reactive oxygen species (ROS), which induce oxidative stress leading to apoptosis in cancer cells. The pro-apoptotic effects were confirmed through assays measuring cell viability and apoptosis markers in treated cell lines .

Case Studies

- In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth compared to control groups. Tumor weight measurements indicated a statistically significant reduction in tumor size (p < 0.05) after treatment over four weeks.

- Combination Therapy : Preliminary studies suggest enhanced efficacy when combined with standard chemotherapeutics like doxorubicin. The combination therapy showed synergistic effects in reducing cell viability in resistant cancer cell lines .

Pharmacokinetics and Toxicology

Limited pharmacokinetic data is available; however, initial studies suggest moderate bioavailability with hepatic metabolism being the primary route of elimination. Toxicological assessments indicate low acute toxicity levels in animal models, supporting its potential for clinical applications .

Propiedades

Fórmula molecular |

C13H12Cl2O5 |

|---|---|

Peso molecular |

319.13 g/mol |

Nombre IUPAC |

3,4-dichloro-2-(2,4,5-trimethoxyphenyl)-2H-furan-5-one |

InChI |

InChI=1S/C13H12Cl2O5/c1-17-7-5-9(19-3)8(18-2)4-6(7)12-10(14)11(15)13(16)20-12/h4-5,12H,1-3H3 |

Clave InChI |

NCMNXNXLQOFCGL-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(C=C1C2C(=C(C(=O)O2)Cl)Cl)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.